molecular formula C16H26O B13763463 Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- CAS No. 54464-54-9

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-

Cat. No.: B13763463
CAS No.: 54464-54-9
M. Wt: 234.38 g/mol
InChI Key: YNSQAMYQFKBNTH-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is characterized by a cyclohexene ring substituted with various alkyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the ketone group: This step often involves the oxidation of an alcohol precursor using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Alkylation reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s structure allows it to interact with cellular membranes and proteins, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54464-54-9

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-[1,6-dimethyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C16H26O/c1-12(2)7-6-8-15-10-9-13(3)16(5,11-15)14(4)17/h7,10,13H,6,8-9,11H2,1-5H3

InChI Key

YNSQAMYQFKBNTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(CC1(C)C(=O)C)CCC=C(C)C

Origin of Product

United States

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